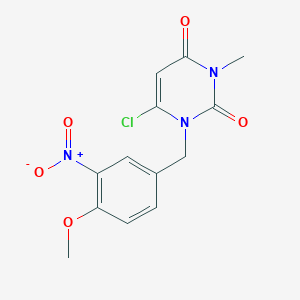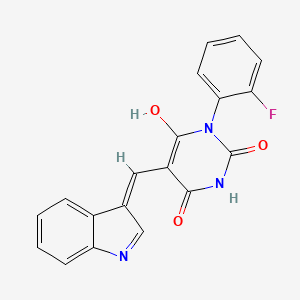![molecular formula C24H19N3O6 B11654894 (4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“NPEP” , is a complex organic compound with a fascinating structure. Let’s break it down:
- The 4Z indicates the geometry of the double bond.
- The nitrophenoxy group (NO₂-C₆H₄-O-) is attached to the pyrazolidine ring.
- The phenyl group (C₆H₅-) is also part of the molecule.
Méthodes De Préparation
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Analyse Des Réactions Chimiques
NPEP participates in various chemical reactions:
Oxidation: Undergoes oxidation to form the corresponding ketone.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents: Sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids.
Major Products: Nitrophenylpyrazolidine derivatives and their analogs.
Applications De Recherche Scientifique
NPEP finds applications in:
Medicine: Investigated as a potential anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Employed in the synthesis of specialty chemicals.
Mécanisme D'action
- NPEP’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors.
- It modulates cellular pathways related to inflammation, oxidative stress, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other pyrazolidine derivatives, such as hydantoin and barbituric acid derivatives.
Uniqueness: NPEP’s combination of a nitrophenyl group, methylidene moiety, and pyrazolidine ring sets it apart.
Propriétés
Formule moléculaire |
C24H19N3O6 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19N3O6/c28-23-21(24(29)26(25-23)18-7-2-1-3-8-18)16-17-6-4-5-9-22(17)33-15-14-32-20-12-10-19(11-13-20)27(30)31/h1-13,16H,14-15H2,(H,25,28)/b21-16- |
Clé InChI |
UOEUIVIUCKWHBI-PGMHBOJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide](/img/structure/B11654838.png)
![2-{2-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11654844.png)
![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)

![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
